3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
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Description
3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as a carbonic anhydrase-IX (CA IX) inhibitor . CA IX is overexpressed in several cancers, including prostate cancer. In a study, derivatives of this compound were synthesized and tested for cytotoxicity against prostate cancer cells (PC-3) and breast cancer cells (MCF-7). Notably, compounds 10a, 10c, and 10e demonstrated potent cytotoxicity against PC-3 cells, with IC50 values of 2.08, 7.57, and 5.52 μM, respectively. Compound 10a also exhibited strong inhibition of CA IX (IC50 = 0.113 μM) .
- Indole derivatives, including those related to our compound, have been investigated for their biological potential. While not directly related to the compound itself, it’s worth noting that indole derivatives have been studied for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives showed promise against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- Although not directly related to cancer research, the compound’s sulfonamide functionality has catalytic potential. For example, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been synthesized and used as an efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
Cancer Therapy and Carbonic Anhydrase Inhibition
Antitubercular Activity
Catalysis and Synthesis
properties
IUPAC Name |
3-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-18-8-7-16(10-14(18)6-9-19(22)23)21-26(24,25)17-5-3-4-15(20)11-17/h3-5,7-8,10-11,13,21H,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSJZBRKTPDVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
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